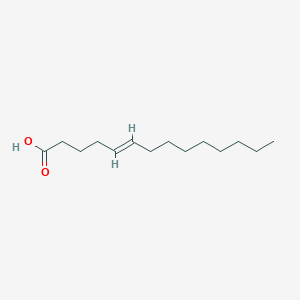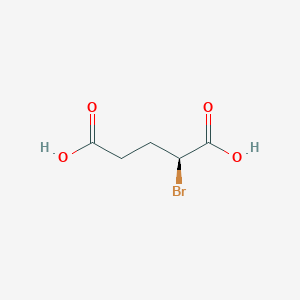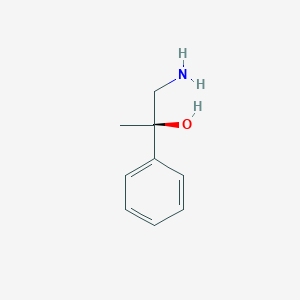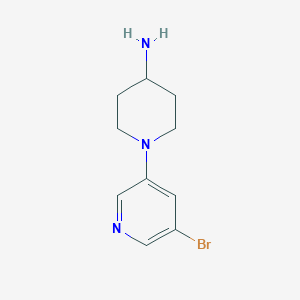![molecular formula C11H19F2N3O B11748657 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11748657.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and an ethoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate.
Attachment of the Ethoxypropylamine Moiety: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 3-ethoxypropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and pyrazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of mono-fluoro or non-fluorinated derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor or modulator of specific enzymes or receptors.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, given its stability and bioisosteric properties.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to its targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxybutyl)amine
Uniqueness
The presence of the difluoroethyl group in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine imparts unique properties such as enhanced lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H19F2N3O |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C11H19F2N3O/c1-2-17-5-3-4-14-6-10-7-15-16(8-10)9-11(12)13/h7-8,11,14H,2-6,9H2,1H3 |
InChI Key |
JYPUUAAEEUGGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11748574.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11748578.png)

![(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride](/img/structure/B11748583.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748588.png)
![{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B11748592.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748594.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748620.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11748627.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748631.png)



